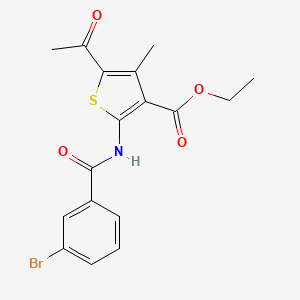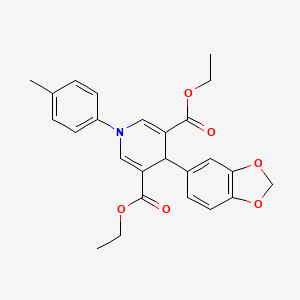![molecular formula C22H17N5 B11654317 1-(3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11654317.png)
1-(3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is fused with a naphthalene ring and substituted with a 3-methylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Substitution with Naphthalene: The naphthalene moiety is introduced through a nucleophilic substitution reaction, often using naphthylamine derivatives.
Introduction of the 3-Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study cellular processes and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-(3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with receptors, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-methoxyphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(3-chlorophenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(3-fluorophenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
1-(3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the 3-methylphenyl group, which can influence its biological activity and chemical reactivity. This substitution may enhance its binding affinity to specific targets or alter its pharmacokinetic properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C22H17N5 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)-N-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H17N5/c1-15-6-4-9-17(12-15)27-22-19(13-25-27)21(23-14-24-22)26-20-11-5-8-16-7-2-3-10-18(16)20/h2-14H,1H3,(H,23,24,26) |
Clave InChI |
ZHOHDIVVJZTSOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl morpholine-4-carboxylate](/img/structure/B11654239.png)

![(5E)-5-(3-chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11654242.png)

![Ethyl 5-[(3-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11654264.png)
![N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B11654271.png)
![4-(3-fluorophenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11654275.png)

![Ethyl 4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11654284.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-4-(4-ethoxyanilino)-1,3-thiazol-2-one](/img/structure/B11654288.png)
![propan-2-yl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11654295.png)
![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B11654310.png)
![1-[1-hydroxy-11-(4-methylphenyl)-3-(3-nitrophenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one](/img/structure/B11654315.png)
![(5E)-3-Methyl-5-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11654316.png)
